What is Cyclosporin A?
Cyclosporin A is an immunosuppressant natural cyclic polypeptide derived from the fungus Beauveria.
Cyclosporin A (Immunosuppressant Drug) binds cyclophilin d, inhibiting calcineurin phosphatase activity in T cells (IC50 = 5. nM). It interferes with the calcineurin-driven nuclear import of NFAT and blocks the transcription of genes involved in T cell activation. Due to its immunosuppressant properties, cyclosporin A has been used for years to prevent transplant rejection.
History of Cyclosporin A
1970 saw the discovery of new strains of fungi in soil samples from Norway and Wisconsin, the USA, by employees at Sandoz, now Novartis, in Basel. These two strains gave rise to a range of natural products called "cyclosporins." From these fungi, two components were found that were related and had antifungal properties. Tolypocladium-inflated Gams, a Norwegian strain, was later used for large-scale ciclosporin ferment.
On January 31, 1972, the immunosuppressive properties of natural product ciclosporin were identified in a screening study on immune suppression conducted by Hartmann F. Stahelin (Sandoz). The chemical structure was also determined at Sandoz in 1976. The Food and Drug Administration (FDA) in the United States approved Ciclosporin for clinical usage in 1983.
Mechanism of action of Cyclosporin A
Ciclosporin's primary effect is to lower the activity of T-cells; it does so by inhibiting calcineurin in the calcineurin-phosphatase pathway and preventing the mitochondrial permeability transition pore from opening. Ciclosporin binds with the cytosolic cyclophilin (immunophilin), which is found in lymphocytes, particularly those of T cells. This cyclosporin--cyclophilin complex inhibits calcineurin, which is normally responsible for activating the transcription of interleukin 2. T-cells are activated by the T-cell receptor. This activation typically increases intracellular calcium. Calmodulin acts to activate calcineurin. Calcineurin then dephosphorylates the NF-AT (nuclear factor of activated T-cells), which moves to the T-cell nucleus and increases the transcription of genes for IL-2 and related cytokines. By preventing the dephosphorylation of NF-AT, Ciclosporin leads to reduced effector T-cell function; it does not affect cytostatic activity. [Medical citation necessary]
Ciclosporin also bonds to cyclophilin D, which is part of the mitochondrial permeability transformation pore (MPTP), and prevents MPTP opening. The MPTP is located in the mitochondrial membrane cells of cardiac muscle cells. MPTP opens are caused by a sudden decrease in inner mitochondrial membrane permeability.
It allows protons and other small ions to pass through the membrane. This is known as a cellular catastrophe and can cause cell death. However, short mitochondrial permeability change pore openings play an essential physiological function in maintaining healthy mitochondrial homeostasis.
Biosynthesis of Cyclosporin A
Nonribosomal, nonribosomal peptide synthetase (cyclosporin synthetase) synthesizes cyclosporin. The enzyme includes adenylation and thiolation domains, as well as condensation domain and N-methyltransferase domains. The adenylation and activation domains are responsible for substrate recognition and binding to phosphopantetheine. The covalently bound thiolation and adenylated amino acids to phosphopantetheine domains, while the condensation domain extends the peptide chain. L-valine is L-leucine, L–alanine, L–leucine, L–alanine, and glycine are all substrates for cyclosporin synthesis. Cyclosporin synthetase uses the adenylation domain to generate acyl–adenylated amino compounds. Then, it covalently binds the amino acids to phosphopantetheine using a thioester linking. S-adenosyl méthionine N-methylates some of the amino acids substrates. The cyclization step releases cyclosporin from the enzyme. Amino acids such as D-Ala and butenyl-methyl-L-threonine (BMT) indicate cyclosporin synthetase requires the action of other enzymes. L-Ala is racemized to D-Ala using alanine racemase. This process is dependent on pyridoxal phosphate. The formation of butenyl-methyl-L-threonine is performed by a Bmt polyketide synthase that uses acetate/malonate as its starting material.
Biological Activity for Cyclosporin A
Cyclosporin A, an immunosuppressant, simultaneously binds and inhibits calcineurin phosphatase activity (IC50 = 5.8 nM). It also inhibits the formation and opening of mitochondrial permeability transition pores (MPTP). Coronavirus replication can also be inhibited in vitro, Enhances lentiviral transcription of bone marrow-derived CD34+cells, and is additive with Prostaglandin E2.
Physiological effects of Cyclosporin A
A fungal metabolite possesses potent immunosuppressive properties. It inhibits the T cell receptor signal transduction pathway by forming cyclosporin A - cyclophilin complex, which inhibits calcineurin (2B). Interleukin 1a (lipopolysaccharides and TNFa) inhibits nitric oxygen synthesis. It can inhibit the release of cytochrome-c from mitochondria.
Ciclosporin may decrease the function of lymphocytes by binding to cyclophilin. This blocks the phosphatase activity of calcineurin, which reduces the production of inflammatory cytokines from T-lymphocytes.
Uses of Cyclosporin A
Ciclosporin is indicated to treat and prevent graft-versus-host disease in bone marrow transplantation and to prevent rejection of kidney, heart, and liver transplants. It is also approved in the US for treating rheumatoid arthritis and psoriasis, persistent nummular keratitis following adenoviral keratoconjunctivitis, and eye drops for treating dry eyes caused by Sjogren's syndrome and meibomian gland dysfunction.
Cyclosporin can also be used for severe atopic skin conditions, Kimura disease, and pyoderma Gangrenosum.
Patients with severe ulcerative colitis (acute severe) and hives who do not respond well to treatment with steroids can use Ciclosporin.